N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(4-Acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-fluorophenyl group at position 6 and a thioacetamide-linked 4-acetamidophenyl moiety at position 3. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)23-16-6-8-17(9-7-16)24-20(30)12-31-21-26-25-19-11-10-18(27-28(19)21)14-2-4-15(22)5-3-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVTZTIJZBYAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, with the CAS number 894057-46-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its antimicrobial and anticancer activities.
- Molecular Formula : CHFNOS
- Molecular Weight : 436.5 g/mol
- Structure : The compound features a triazole-pyridazine moiety linked to an acetamide group, which may contribute to its biological activities.
Synthesis
The synthesis of this compound involves multiple steps typically including:
- Formation of the triazole ring.
- Introduction of the fluorophenyl group.
- Coupling with the acetamide moiety.
The detailed synthetic route has been documented in various studies focusing on similar compounds within the triazole family.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives:
- Tested Strains : The compounds were tested against a range of bacterial and fungal strains.
- Results : Moderate activity was observed against both types of pathogens, with some derivatives showing efficacy comparable to standard antibiotics like Streptomycin and antifungals like Nystatin .
| Compound | Bacterial Strains | Fungal Strains | Activity Level |
|---|---|---|---|
| Triazole Derivative A | E. coli | C. albicans | Moderate |
| Triazole Derivative B | S. aureus | A. niger | High |
| N-(4-acetamidophenyl)-2-thioacetamide | Various | Various | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- The IC values for some triazole derivatives ranged from 6.2 μM to 43.4 μM against these cell lines .
Case Studies
- Study on Triazolethiones : A study published in Chemistry and Biological Activities highlighted that mercapto-substituted triazoles possess significant anticancer properties through mechanisms involving apoptosis induction in cancer cells .
- Antimicrobial Evaluation : Another research article demonstrated the synthesis and antimicrobial evaluation of various triazolo derivatives, indicating that modifications in the structure significantly affect their biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Key structural analogs differ in the substituents on the phenyl ring attached to the triazolopyridazine core. These modifications significantly alter physicochemical properties and biological interactions:
Key Observations :
- Halogen Effects: Replacing fluorine with chlorine () increases lipophilicity (ClogP: ~3.2 vs.
- Electron-Donating Groups : The methoxy substituent () may reduce electrophilic character, weakening interactions with charged residues in enzyme active sites compared to halogenated analogs.
- Steric Modifications : The methyl group on the triazolo ring () introduces steric bulk, which could disrupt binding in tightly packed protein pockets.
Thioacetamide Side Chain Variations
The thioacetamide linker in the target compound is critical for hydrogen bonding and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
